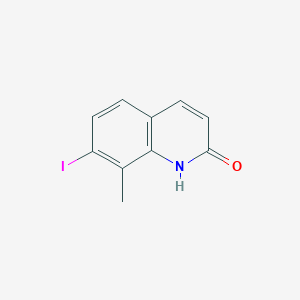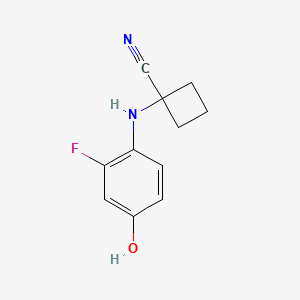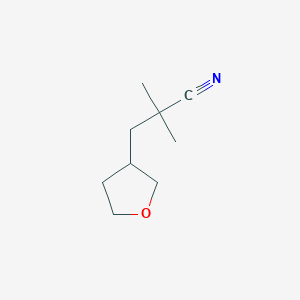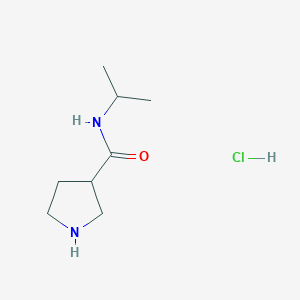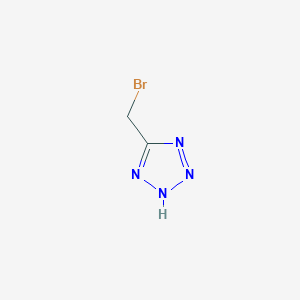
5-(Bromomethyl)-2H-1,2,3,4-tetrazole
Descripción general
Descripción
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be provided.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. This could include its behavior in different solvents, its stability under various conditions, and the types of reactions it undergoes.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.Aplicaciones Científicas De Investigación
Energetic Material Synthesis
Tetrazole energetic metal complexes (TEMCs) are highlighted for their synthesis advantages and potential applications in energetic materials. The synthesis of TEMCs offers benefits such as fewer separation steps, mild reaction conditions, high yield, and less pollution. Research trends suggest the exploration of TEMCs with different metal ions and ligands to meet specific requirements, emphasizing the need for systematic studies on their structure and properties for experimental advancement Li Yin-chuan, 2011.
Decomposition and Tautomerism Studies
The decomposition mechanisms of amino-tetrazoles have been studied, revealing the most common isomers and their decomposition pathways. This research provides insights into the thermal stability and reactive properties of tetrazole derivatives, which are crucial for their application in various chemical processes Zheng Hui-hui, 2009.
Synthesis of Benzotriazole Derivatives
Research on the synthesis of benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), showcases the development of efficient and environmentally benign methods. These compounds are important intermediates in the preparation of metal passivators and light-sensitive materials, indicating the versatility of tetrazole derivatives in material science Haining Gu et al., 2009.
Pharmacophore in Medicinal Chemistry
Tetrazole moiety, due to its similarity with the carboxylic acid group, finds extensive application in medicinal chemistry. It is used in the synthesis of compounds with a wide range of biological activities, including antitubercular, anticancer, antimalarial, and anti-inflammatory properties. This highlights the potential of tetrazole derivatives in drug development P. Patowary et al., 2021.
Catalysis and Synthesis of Heterocycles
Tandem catalysis involving tetrazole derivatives facilitates the synthesis of nitrogen-containing heterocycles, a method crucial for developing pharmaceuticals and other nitrogen-rich organic compounds. This area of research underlines the role of tetrazole derivatives in enhancing synthetic methodologies J. F. Campos & S. Berteina‐Raboin, 2020.
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a chemistry professional.
Propiedades
IUPAC Name |
5-(bromomethyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVEAUNOAKOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



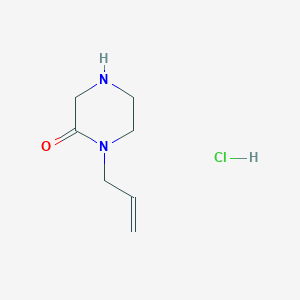
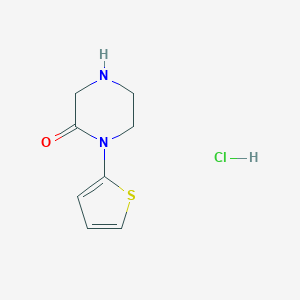
![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)
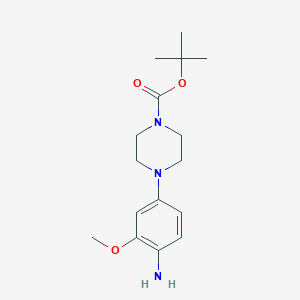
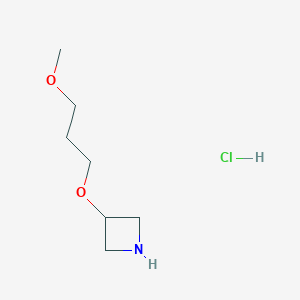
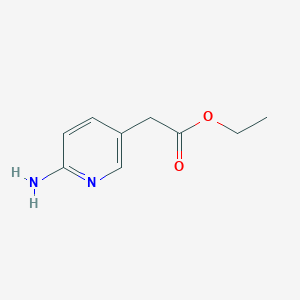
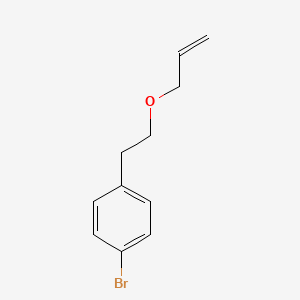
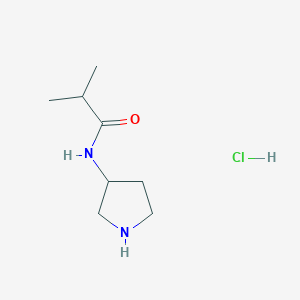
![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)
